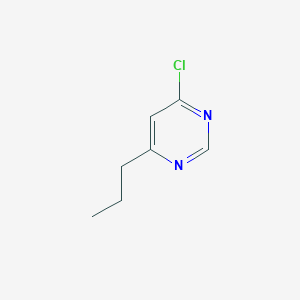

4-Chloro-6-propylpyrimidine

Vue d'ensemble

Description

4-Chloro-6-propylpyrimidine is a reagent used in the preparation of novel 4-Aminopyrimidines which are potential HIV-1 inhibitors . It is an important building block for various molecules and drugs due to its unique chemical structure and properties.

Molecular Structure Analysis

The molecular formula of this compound is C7H9ClN2 . The molecular weight is 156.61 . The InChI code is 1S/C7H9ClN2/c1-2-3-6-4-5-9-7(8)10-6/h4-5H,2-3H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm3, boiling point of 301.6±22.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, and enthalpy of vaporization of 54.2±3.0 kJ/mol .Applications De Recherche Scientifique

Electrochemical Synthesis

4-Chloro-6-propylpyrimidine is a valuable compound in the electrochemical synthesis of functionalized arylpyrimidines. For instance, Sengmany et al. (2011) demonstrated the preparation of 4-amino-6-arylpyrimidines via electrochemical reductive cross-coupling, employing 4-amino-6-chloropyrimidines and aryl halides. This method, featuring a sacrificial iron anode and nickel(II) catalyst, yielded moderate to high results, highlighting the compound's utility in novel synthetic approaches (Sengmany, Gall, & Léonel, 2011).

Ring Transformation Studies

Research on heterocyclic halogeno compounds like this compound offers insights into ring transformation mechanisms. Meeteren and Plas (2010) investigated the conversion of 4-chloro-2-phenylpyrimidine to 4-amino-2-phenylpyrimidine, which provided evidence against a mechanism initiated by amide ion attack on the 6 position, suggesting an addition-elimination mechanism on the C(4) carbon atom (Meeteren & Plas, 2010).

Electrocatalysis

This compound is instrumental in electrocatalytic processes. Sengmany et al. (2016) described its use in electroreductive nickel-catalyzed cross-coupling reactions to produce 4-(hetero)aryl-6-pyrrolylpyrimidines. This method addressed challenges such as catalyst poisoning in metal-catalyzed reactions involving nitrogenated compounds (Sengmany et al., 2016).

Unexpected Cyclization Reactions

In synthetic chemistry, this compound can lead to unexpected cyclization reactions. Dang et al. (2008) observed an unforeseen cyclization during the synthesis of 8-substituted purines from a 4,5-diaminopyrimidine derivative, leading to a hydrolysis product of the resultant halide. This discovery highlights the compound's role in revealing novel reaction pathways (Dang, Rydzewski, Cashion, & Erion, 2008).

Solubility Studies

Understanding the solubility of compounds like this compound in various solvents is crucial for their application in synthesis and formulation. Yao, Xia, and Li (2017) conducted a thorough study on the solubility of 2-amino-4-chloro-6-methoxypyrimidine in multiple organic solvents across different temperatures, providing essential data for its practical use in various chemical processes (Yao, Xia, & Li, 2017).

Mécanisme D'action

Target of Action

As a pyrimidine derivative, it may interact with various enzymes and receptors involved in cellular processes .

Mode of Action

Pyrimidines, in general, are known to interact with their targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of 4-Chloro-6-propylpyrimidine with its targets.

Biochemical Pathways

Pyrimidines play a crucial role in various biochemical pathways. They are involved in the synthesis of DNA, RNA, and other vital cellular components

Result of Action

Pyrimidine derivatives are known to have various pharmacological effects, including anti-inflammatory, antibacterial, and antiviral activities .

Propriétés

IUPAC Name |

4-chloro-6-propylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-2-3-6-4-7(8)10-5-9-6/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPZIGLZSPQJBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NC=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

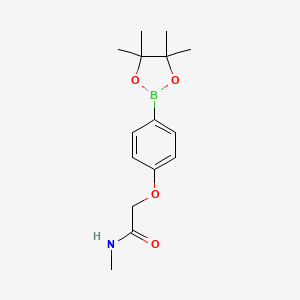

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

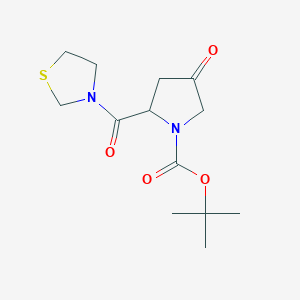

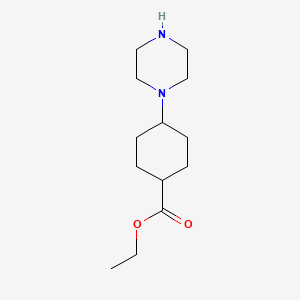

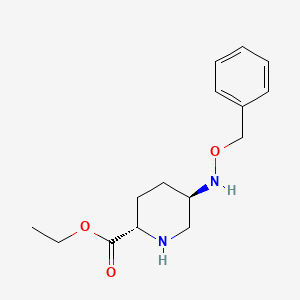

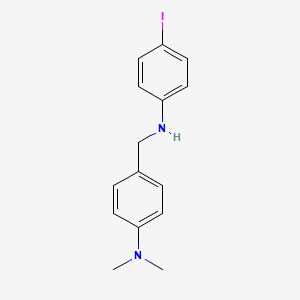

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B3102250.png)